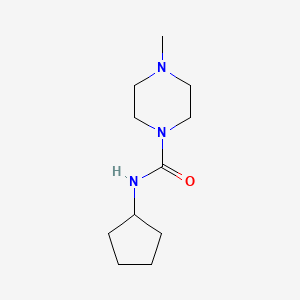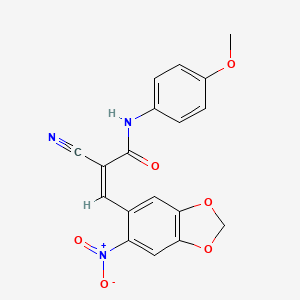
2-cyano-N-(4-methoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acrylamide derivatives often involves the condensation of various precursors under specific conditions to achieve high yields and purity. For example, Kariuki et al. (2022) reported the synthesis of a similar compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, through condensation in boiling ethanol under basic conditions, achieving a 90% yield (Kariuki et al., 2022). This method highlights the effectiveness of condensation reactions in synthesizing acrylamide derivatives.
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is crucial in determining their chemical reactivity and physical properties. X-ray diffraction and NMR spectroscopy are commonly used techniques for structure determination. For instance, Bondock et al. (2014) utilized single crystal X-ray diffraction among other techniques to confirm the stereochemistry and structures of novel (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides (Bondock et al., 2014).
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, influenced by their functional groups. The reactivity towards different reagents can lead to the formation of diverse compounds. For example, the reaction of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride has been shown to yield different products depending on the reaction conditions, demonstrating the versatile reactivity of acrylamide derivatives (Hirotani & Zen, 1994).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, melting point, and crystal structure, are essential for their practical applications. The synthesis and characterization of the organic crystalline species (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide by Gupta et al. (2013) provide insights into the compound's thermal behavior and crystal growth, which are critical for understanding its physical properties (Gupta et al., 2013).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, such as reactivity, stability, and interaction with other molecules, are determined by their molecular structure. Studies on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives by Song et al. (2015) reveal how the stacking mode and molecular interactions influence their optical properties, showcasing the complex chemical behavior of these compounds (Song et al., 2015).
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c1-25-14-4-2-13(3-5-14)20-18(22)12(9-19)6-11-7-16-17(27-10-26-16)8-15(11)21(23)24/h2-8H,10H2,1H3,(H,20,22)/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKPTXHKIOZOLH-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4541263.png)
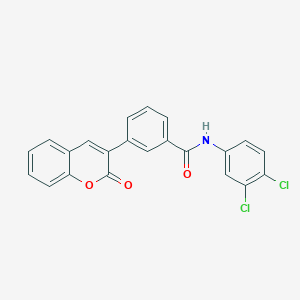
![N-(4-chloro-2-methylphenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4541273.png)
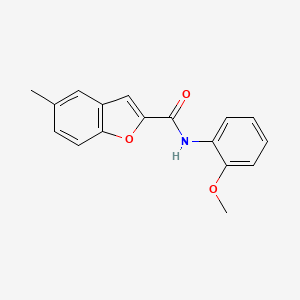

![1-(ethylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4541292.png)
![4-[ethyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4541293.png)
![5-({4-[(benzylamino)sulfonyl]phenyl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4541306.png)
![N-(4-{N-[(3-nitrophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4541310.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4541311.png)
![2-(4-bromophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B4541322.png)
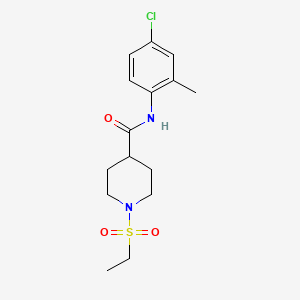
![N-[1-(4-chlorophenyl)propyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4541346.png)
